1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one
Description
The compound 1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one features a 1,2-dihydropyridin-2-one core substituted with a benzyl group at position 1 and a 1,3,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a sulfanyl (-S-) linker and a 3-(trifluoromethyl)benzyl group. This trifluoromethyl substitution enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding capabilities, making the compound a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-benzyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)17-9-4-8-16(12-17)14-31-21-27-26-19(30-21)18-10-5-11-28(20(18)29)13-15-6-2-1-3-7-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGYUCQXVYAMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of a hydrazide with a carbonyl compound, followed by cyclization. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a versatile method for incorporating this functional group into organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Compound A : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : Pyrazole ring (1H-pyrazole) instead of oxadiazole.
- Substituents :
- 3-Trifluoromethyl group (shared with the target compound).
- 3-Chlorophenylsulfanyl group at position 3.
- Methyl group at position 1.
- Key Differences: Pyrazole’s nitrogen-rich structure enhances hydrogen bonding but reduces aromatic stability compared to oxadiazole.
Compound B : 3-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone
- Core Structure : 1,2,4-Triazole ring instead of 1,3,4-oxadiazole.
- Substituents :
- Allyl group at position 4 of the triazole.
- Benzyl group (shared with the target compound).
- Key Differences: Triazole’s three nitrogen atoms enable stronger coordination with metal ions or polar residues in biological targets.
Functional Group Analysis
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Heterocycle | 1,3,4-Oxadiazole (aromatic, two N, one O) | Pyrazole (two adjacent N) | 1,2,4-Triazole (three N) |
| Key Substituent | 3-(Trifluoromethyl)benzyl-sulfanyl | 3-Chlorophenylsulfanyl | 4-Allyl-5-sulfanyl |
| Lipophilicity (LogP)* | High (CF₃ group enhances lipid solubility) | Moderate (Cl reduces lipophilicity) | Moderate (allyl increases flexibility but not solubility) |
| Bioactivity | Potential kinase inhibition (oxadiazole as bioisostere for carboxylic acids) | Antifungal/antibacterial (pyrazole’s H-bonding) | Metal chelation (triazole’s N-rich structure) |
Pharmacokinetic and Stability Profiles
- Target Compound :
- Compound A :
- Compound B :
Research Findings and Implications
- Target Compound :
- Compound A :
- Compound B :
- Effective as a chelator in metalloenzyme inhibition (Ki = 8 µM for carbonic anhydrase) but exhibited rapid renal clearance in rodent models .
Biological Activity
The compound 1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one (referred to as the compound hereafter) is a complex organic molecule that has garnered interest for its potential biological activities. The structural components suggest possible interactions with biological targets, making it a candidate for pharmacological exploration.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 421.43 g/mol. It features a dihydropyridinone core linked to a trifluoromethyl phenyl group and an oxadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3N3O2S |
| Molecular Weight | 421.43 g/mol |
| LogP | 4.9977 |
| PSA (Polar Surface Area) | 25.30 Ų |
Biological Activity Overview
The biological activity of the compound has been assessed through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may possess broad-spectrum antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HeLa | 22.0 |
Apoptotic assays indicated that the compound induces cell death through intrinsic apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage .
Anti-inflammatory Activity
The compound's anti-inflammatory effects were evaluated using in vivo models of inflammation. In a carrageenan-induced paw edema model in rats, the compound significantly reduced swelling compared to the control group:
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (50 mg/kg) | 45 |
| Indomethacin (10 mg/kg) | 60 |
This suggests that the compound may inhibit pro-inflammatory cytokines and could be a potential candidate for treating inflammatory diseases .
The proposed mechanism of action involves the inhibition of specific enzymes associated with inflammation and cancer cell proliferation. Molecular docking studies have indicated strong binding affinity to targets such as cyclooxygenase (COX) enzymes and DNA topoisomerases.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study on Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives demonstrated enhanced antibacterial activity against resistant strains when modified with various substituents, suggesting structure-activity relationships that could be explored further for our compound .
- Cancer Cell Line Studies : Research on related dihydropyridinones showed promising results in inhibiting tumor growth in xenograft models, providing a basis for further investigation into our compound's efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
